molecular formula C16H15ClN2O5S B11515286 4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-chloro-6-ethoxyphenyl acetate

4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-chloro-6-ethoxyphenyl acetate

Cat. No.: B11515286
M. Wt: 382.8 g/mol
InChI Key: ORXJOYSLBLFDRQ-QPEQYQDCSA-N
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Description

4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-chloro-6-ethoxyphenyl acetate is a complex organic compound that features a thiazolidinone ring, an acetylimino group, and a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-chloro-6-ethoxyphenyl acetate typically involves multiple steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source.

    Introduction of the Acetylimino Group: The acetylimino group is introduced through a condensation reaction between an acetylating agent and the thiazolidinone intermediate.

    Attachment of the Phenyl Acetate Moiety: The final step involves the esterification of the phenyl ring with acetic acid or an acyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetylimino group, converting it to an amine.

    Substitution: The chloro and ethoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential bioactivity can be investigated. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-chloro-6-ethoxyphenyl acetate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazolidinone ring and acetylimino group could play key roles in these interactions, potentially forming hydrogen bonds or other non-covalent interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodophenyl acetate
  • 4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromophenyl acetate

Uniqueness

Compared to similar compounds, 4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-chloro-6-ethoxyphenyl acetate is unique due to the presence of the ethoxy group on the phenyl ring. This structural feature may influence its chemical reactivity and biological activity, potentially offering advantages in specific applications.

Properties

Molecular Formula

C16H15ClN2O5S

Molecular Weight

382.8 g/mol

IUPAC Name

[4-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-chloro-6-ethoxyphenyl] acetate

InChI

InChI=1S/C16H15ClN2O5S/c1-4-23-12-6-10(5-11(17)14(12)24-9(3)21)7-13-15(22)19-16(25-13)18-8(2)20/h5-7H,4H2,1-3H3,(H,18,19,20,22)/b13-7-

InChI Key

ORXJOYSLBLFDRQ-QPEQYQDCSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(S2)NC(=O)C)Cl)OC(=O)C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)NC(=O)C)Cl)OC(=O)C

Origin of Product

United States

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